Fananserin

Catalog No.
S527751
CAS No.
127625-29-0
M.F
C23H24FN3O2S
M. Wt
425.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fananserin

CAS Number

127625-29-0

Product Name

Fananserin

IUPAC Name

3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide

Molecular Formula

C23H24FN3O2S

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2

InChI Key

VGIGHGMPMUCLIQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2-(3-(4-(4-fluorophenyl)-1-piperazinyl)propyl)-2H-naphth(1,8-cd)isothiazole 1,1-dioxide, fananserin, fananserine, RP 62203, RP-62203

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F

The exact mass of the compound Fananserin is 425.1573 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. It belongs to the ontological category of naphthalenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fananserin (RP 62203) is a naphthosultam derivative originally developed as a highly selective dual antagonist of the serotonin 5-HT2A and dopamine D4 receptors. In pharmacological procurement, it is utilized as a precision reference standard because it isolates D4 and 5-HT2A pathways without the confounding D2 receptor blockade typical of standard atypical antipsychotics [1]. Beyond neuropharmacology, Fananserin has become a premier benchmark material in pharmaceutical solid-state chemistry. It is a well-characterized tetramorphic compound and a fragile glass-forming molecular solid with a glass transition temperature (Tg) of approximately 19 °C [2]. This unique thermal profile makes it highly sought after for modeling mechanical milling-induced amorphization, polymorphic transformations, and the thermodynamics of drug polymorphism [3].

Substituting Fananserin with standard atypical antipsychotics (like clozapine or haloperidol) or generic 5-HT2A antagonists fails across both of its primary use cases. In receptor assays, clozapine and haloperidol exhibit near-equivalent or higher affinities for D2 receptors compared to D4, which introduces massive neuroendocrine and extrapyramidal background noise that ruins D4-specific readouts [1]. Conversely, generic 5-HT2A antagonists lack the required D4 blockade entirely. In solid-state materials science, substituting Fananserin with other model polymorphs (such as bezafibrate or glycine) fails because Fananserin possesses a uniquely accessible glass transition temperature (Tg ≈ 19 °C) [2]. This specific Tg allows researchers to toggle between complete amorphization and polymorphic transformation simply by shifting the milling temperature between an ice bath (0 °C) and room temperature (25 °C), a processability advantage that higher-Tg analogs cannot replicate without specialized cryogenic equipment [3].

Dopamine D4 vs. D2 Receptor Selectivity in Pharmacological Assays

Fananserin provides exceptional isolation of the D4 receptor pathway by avoiding D2 receptor binding. In radioligand displacement assays, Fananserin demonstrates a Ki of 2.93 nM for the human D4 receptor and a Ki of 726 nM for the D2 receptor, yielding a >240-fold selectivity ratio [1]. In stark contrast, the benchmark comparator haloperidol shows a Ki of 2.17 nM for D4 and 1.85 nM for D2, lacking any D4 selectivity, while clozapine shows a Ki of 106 nM for D4 and 206 nM for D2 (~2-fold selectivity)[2].

Evidence DimensionD4 vs D2 Receptor Binding Affinity (Ki) Ratio
Target Compound DataFananserin: D4 Ki = 2.93 nM, D2 Ki = 726 nM (>240-fold selectivity)
Comparator Or BaselineHaloperidol: D4 Ki = 2.17 nM, D2 Ki = 1.85 nM (~1.17-fold selectivity)
Quantified DifferenceFananserin offers over 200 times greater selectivity for D4 over D2 compared to standard atypicals.
ConditionsIn vitro radioligand binding assays using recombinant human dopamine receptors.

This massive selectivity margin is critical for assay developers who must isolate D4-mediated signaling without triggering the D2-mediated background noise inherent to standard antipsychotics.

Temperature-Dependent Mechanochemical Phase Transformation

In pharmaceutical solid-state chemistry, Fananserin is utilized because its glass transition temperature (Tg) of 19 °C sits exactly at the boundary of standard laboratory conditions [1]. When milled at 0 °C (below Tg), Fananserin undergoes complete amorphization. When milled at 25 °C (above Tg), it undergoes a polymorphic transformation to the metastable Form I [1]. Comparators like bezafibrate (Tg = 37 °C) require active sub-zero cooling (e.g., -10 °C) to achieve amorphization, as room temperature milling only yields solid-solid polymorphic conversion [2].

Evidence DimensionMilling-induced phase behavior relative to Tg
Target Compound DataFananserin (Tg = 19 °C): Amorphizes at 0 °C; transforms to Form I polymorph at 25 °C.
Comparator Or BaselineBezafibrate (Tg = 37 °C): Requires -10 °C milling for amorphization; transforms to β form at 25 °C.
Quantified DifferenceFananserin's ambient-proximal Tg allows binary phase divergence using standard ice-bath vs. room temperature setups, eliminating the need for cryogenic milling.
ConditionsHigh-energy planetary mechanical milling followed by X-ray powder diffraction (XRPD) and DSC.

Procuring Fananserin provides materials scientists with an ideal, low-barrier model compound for studying the thermodynamics of drug polymorphism and mechanochemical disordering.

Solubility Profile and Formulation Handling Requirements

Fananserin exhibits near-zero aqueous solubility but demonstrates exceptionally high solubility in organic solvents, reaching up to 95-100 mg/mL (~223-235 mM) in pure dimethyl sulfoxide (DMSO) . However, its solubility is highly sensitive to the hygroscopicity of the solvent; the introduction of water via degraded DMSO rapidly induces precipitation. For in vivo applications, formulations require sequential solvent addition, typically starting with 10% anhydrous DMSO followed by 90% corn oil or cyclodextrin (e.g., 20% SBE-β-CD in saline), achieving stable working concentrations of 2.5 to 3.3 mg/mL .

Evidence DimensionMaximum Stock Concentration and Solvent Dependency
Target Compound Data95-100 mg/mL in anhydrous DMSO; requires sequential dilution for aqueous compatibility.
Comparator Or BaselineStandard water-soluble hydrochloride salts (e.g., Haloperidol HCl).
Quantified DifferenceRequires strict anhydrous organic stock preparation and sonication, unlike readily aqueous-soluble comparators.
ConditionsStock solution preparation at room temperature with sonication.

Procurement and laboratory teams must ensure the simultaneous availability of fresh, anhydrous DMSO and sonication equipment to prevent costly precipitation during assay preparation.

Mechanochemical and Polymorphism Modeling in Materials Science

Directly leveraging its unique Tg of 19 °C and well-characterized tetramorphism, Fananserin is the right choice for laboratories studying the effects of mechanical milling temperatures on solid-state amorphization versus polymorphic transformation [1]. It serves as a benchmark for calibrating differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) workflows.

Selective D4/5-HT2A Pharmacological Assays

Due to its >240-fold selectivity for D4 over D2 receptors, Fananserin is the optimal reference standard for in vitro radioligand binding assays and in vivo behavioral models (such as head-twitch response or NREM sleep architecture studies) where researchers must isolate D4 and 5-HT2A receptor activity without confounding extrapyramidal D2 interference [2].

Thermodynamic Stability Testing of Amorphous Solid Dispersions

As a model fragile glass former (steepness index m=77), Fananserin is utilized in dielectric, NMR, and TMDSC investigations to validate models of molecular mobility in supercooled pharmaceuticals, aiding in the development of stable amorphous solid dispersions for poorly soluble drugs [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

6

Exact Mass

425.15732635 Da

Monoisotopic Mass

425.15732635 Da

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

38QJ762ET6

MeSH Pharmacological Classification

Serotonin Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Dopamine
DRD4 [HSA:1815] [KO:K04147]

Other CAS

127625-29-0

Wikipedia

Fananserin

Dates

Last modified: 08-15-2023
1: Truffinet P, Tamminga CA, Fabre LF, Meltzer HY, Rivière ME, Papillon-Downey C. Placebo-controlled study of the D4/5-HT2A antagonist fananserin in the treatment of schizophrenia. Am J Psychiatry. 1999 Mar;156(3):419-25. PubMed PMID: 10080558.
2: Sramek JJ, Kirkesseli S, Paccaly-Moulin A, Davidson J, Jhee SS, Hourani J, Sémiond D, Cutler NR. A bridging study of fananserin in schizophrenic patients. Psychopharmacol Bull. 1998;34(4):811-8. PubMed PMID: 10513457.
3: Heuillet E, Petitet F, Mignani S, Malleron JL, Lavayre J, Néliat G, Doble A, Blanchard JC. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor. Eur J Pharmacol. 1996 Oct 24;314(1-2):229-33. PubMed PMID: 8957240.
4: Herth MM, Knudsen GM. Current radiosynthesis strategies for 5-HT2A receptor PET tracers. J Labelled Comp Radiopharm. 2015 Jun 15;58(7):265-73. doi: 10.1002/jlcr.3288. Epub 2015 May 22. Review. PubMed PMID: 25997728.
5: Millan MJ, Schreiber R, Monneyron S, Denorme B, Melon C, Queriaux S, Dekeyne A. S-16924, a novel, potential antipsychotic with marked serotonin1A agonist properties. IV. A drug discrimination comparison with clozapine. J Pharmacol Exp Ther. 1999 Apr;289(1):427-36. PubMed PMID: 10087034.
6: Kalkman HO, Neumann V, Nozulak J, Tricklebank MD. Cataleptogenic effect of subtype selective 5-HT receptor antagonists in the rat. Eur J Pharmacol. 1998 Feb 19;343(2-3):201-7. PubMed PMID: 9570468.
7: Stutzmann JM, Eon B, Darche F, Lucas M, Rataud J, Piot O, Blanchard JC, Laduron PM. Are 5-HT2 antagonists endowed with anxiolytic properties in rodents? Neurosci Lett. 1991 Jul 8;128(1):4-8. PubMed PMID: 1681477.
8: De Castro E Silva E, Ferreira H, Cunha M, Bulcão C, Sarmento C, De Oliveira I, Fregoneze JB. Effect of central acute administration of cadmium on drinking behavior. Pharmacol Biochem Behav. 1996 Mar;53(3):687-93. PubMed PMID: 8866973.
9: Setem J, Pinheiro AP, Motta VA, Morato S, Cruz AP. Ethopharmacological analysis of 5-HT ligands on the rat elevated plus-maze. Pharmacol Biochem Behav. 1999 Mar;62(3):515-21. PubMed PMID: 10080245.
10: López-Giménez JF, Vilaró MT, Palacios JM, Mengod G. [3H]MDL 100,907 labels 5-HT2A serotonin receptors selectively in primate brain. Neuropharmacology. 1998 Sep;37(9):1147-58. PubMed PMID: 9833645.
11: Fink G, Sumner BE. Oestrogen and mental state. Nature. 1996 Sep 26;383(6598):306. PubMed PMID: 8848040.
12: Stutzmann JM, Eon B, Lucas M, Blanchard JC, Laduron PM. RP 62203, a 5-hydroxytryptamine2 antagonist, enhances deep NREM sleep in rats. Sleep. 1992 Apr;15(2):119-24. PubMed PMID: 1579785.
13: López-Giménez JF, Mengod G, Palacios JM, Vilaró MT. Selective visualization of rat brain 5-HT2A receptors by autoradiography with [3H]MDL 100,907. Naunyn Schmiedebergs Arch Pharmacol. 1997 Oct;356(4):446-54. PubMed PMID: 9349630.
14: Sumner BE, Fink G. Testosterone as well as estrogen increases serotonin2A receptor mRNA and binding site densities in the male rat brain. Brain Res Mol Brain Res. 1998 Aug 31;59(2):205-14. PubMed PMID: 9729388.
15: Besret L, Dauphin F, Huard C, Lasne MC, Vivet R, Mickala P, Barbelivien A, Baron JC. Specific in vivo binding in the rat brain of [18F]RP 62203: a selective 5-HT2A receptor radioligand for positron emission tomography. Nucl Med Biol. 1996 Feb;23(2):169-71. PubMed PMID: 8868290.
16: Godbout R, Mantz J, Glowinski J, Thierry AM. The novel 5-HT2 receptor antagonist, RP 62203, selectively blocks serotoninergic but not dopaminergic-induced inhibition in the rat prefrontal cortex. Eur J Pharmacol. 1991 Oct 29;204(1):97-100. PubMed PMID: 1666564.
17: Malgouris C, Flamand F, Doble A. Autoradiographic studies of RP 62203, a potent 5-HT2 receptor antagonist. Pharmacological characterization of [3H]RP 62203 binding in the rat brain. Eur J Pharmacol. 1993 Mar 16;233(1):37-45. PubMed PMID: 8472747.
18: Newman-Tancredi A, Audinot V, Chaput C, Verrièle L, Millan MJ. [35S]Guanosine-5'-O-(3-thio)triphosphate binding as a measure of efficacy at human recombinant dopamine D4.4 receptors: actions of antiparkinsonian and antipsychotic agents. J Pharmacol Exp Ther. 1997 Jul;282(1):181-91. PubMed PMID: 9223553.
19: Hashimoto K, Narita N, Tomitaka S, Iyo M, Minabe Y. In vivo regulation of serotonin 5-HT2A receptors in rat brain by subchronic administration of sigma receptor ligand NE-100. Life Sci. 1997;60(24):2245-54. PubMed PMID: 9188767.
20: Di Matteo V, Di Giovanni G, Di Mascio M, Esposito E. Selective blockade of serotonin2C/2B receptors enhances dopamine release in the rat nucleus accumbens. Neuropharmacology. 1998;37(2):265-72. PubMed PMID: 9680252.

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